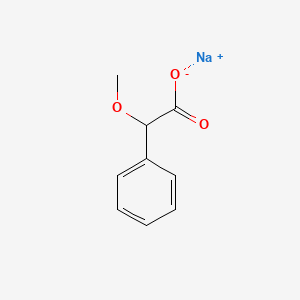

Sodium;2-methoxy-2-phenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha-Methoxyphenylacetic Acid Sodium Salt, also known as MPA-Na, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that is highly soluble in water and has a molecular weight of 202.19 g/mol.

Scientific Research Applications

1. Inflammatory and Respiratory Diseases Treatment

Alpha-Methoxyphenylacetic Acid Sodium Salt is highlighted for its role in the formulation of a DP2 receptor antagonist, offering promising applications in treating inflammatory and respiratory diseases, including asthma. This is supported by Phase I clinical data on compound 1, underscoring its therapeutic potential (P. Norman, 2011).

2. Biocatalysis in Chemical Synthesis

Research on the bioconversion of p-methoxyphenylacetonitrile to p-methoxyphenylacetic acid by immobilized cells of Bacillus subtilis indicates the potential of alpha-Methoxyphenylacetic Acid Sodium Salt in enzymatic synthesis processes. This application demonstrates efficient conversion and highlights the reuse of biocatalysts, contributing to sustainable chemical manufacturing (Jing Chen et al., 2008).

3. Intramolecular Dynamics and Structural Analysis

A study utilizing rotational spectroscopy investigated the conformational landscape and intramolecular dynamics of alpha-methoxy phenylacetic acid. This research provides insights into the molecule's structural flexibility and non-covalent interactions, valuable for understanding chemical behavior and reactivity (Himanshi Singh et al., 2022).

4. Antibacterial Activity

Alpha-Methoxyphenylacetic Acid Sodium Salt derivatives have been synthesized and evaluated for their antibacterial activity. This work showcases the compound's utility in developing new antibacterial agents, particularly against Staphylococcus aureus and Staphylococcus epidermidis, marking a significant step towards novel antimicrobial solutions (A. Kocabalkanli et al., 2001; A. Kocabalkanli et al., 2001).

5. Application in Protein Conjugation

The compound has also found application in the synthesis of alpha-aldehyde-terminated polymers for protein conjugation, particularly in "pegylation" processes. This approach opens new avenues in drug delivery and therapeutic applications, enhancing the stability and efficacy of protein-based therapeutics (Lei Tao et al., 2004).

Mechanism of Action

Target of Action

Alpha-Methoxyphenylacetic Acid Sodium Salt is a derivative of mandelic acid . Mandelic acid is a chiral carboxylic acid used in the cosmetic industry to cure skin problems such as acne and pimples

Mode of Action

It’s known that the compound has a rich conformational landscape due to the presence of a phenyl ring, a hydroxy group, and a carboxylic acid group attached to the chiral center . These functional groups offer great binding sites for solute and solvent interactions, which are crucial for understanding their biological activities .

Biochemical Pathways

The compound’s conformational landscape and intramolecular dynamics have been explored using rotational spectroscopy . This study provides high-level structural and intramolecular dynamics information that can be used to benchmark the performance of quantum-chemical calculations .

Result of Action

The compound’s conformational landscape and intramolecular dynamics have been studied, providing valuable insights into its structural properties .

Action Environment

It’s known that the compound’s conformational landscape and intramolecular dynamics can be influenced by intra- and intermolecular interactions .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for alpha-Methoxyphenylacetic Acid Sodium Salt involves the reaction of alpha-Methoxyphenylacetic Acid with Sodium Hydroxide.", "Starting Materials": [ "alpha-Methoxyphenylacetic Acid", "Sodium Hydroxide", "Water" ], "Reaction": [ "Dissolve alpha-Methoxyphenylacetic Acid in water", "Add Sodium Hydroxide to the solution", "Stir the mixture for several hours", "Filter the solution to remove any impurities", "Acidify the solution with hydrochloric acid", "Collect the precipitate by filtration", "Wash the precipitate with water", "Dry the product" ] } | |

CAS RN |

63450-88-4 |

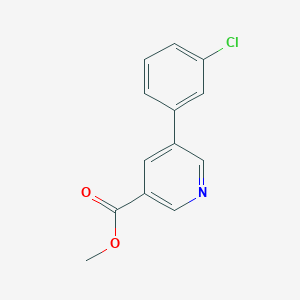

Molecular Formula |

C9H10NaO3+ |

Molecular Weight |

189.16 g/mol |

IUPAC Name |

sodium;2-methoxy-2-phenylacetic acid |

InChI |

InChI=1S/C9H10O3.Na/c1-12-8(9(10)11)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,10,11);/q;+1 |

InChI Key |

NRZBUZXERCBSTA-UHFFFAOYSA-N |

Isomeric SMILES |

CO[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+] |

SMILES |

COC(C1=CC=CC=C1)C(=O)[O-].[Na+] |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)O.[Na+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester](/img/structure/B1629014.png)

![(2'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1629026.png)